molecular formula C10H19NO3 B13257115 tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate

tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate

Cat. No.: B13257115
M. Wt: 201.26 g/mol
InChI Key: IABDKRZLDFWHOT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate: is a compound that features a tert-butyl ester group, an aminooxy functional group, and a cyclopropyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The preparation can be achieved through the reaction of tert-butyl alcohol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study protein interactions and enzyme mechanisms. The tert-butyl group can serve as a probe for NMR studies of macromolecular complexes .

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with electrophilic centers, while the cyclopropyl ring can participate in ring-opening reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • tert-Butyl 2-(aminooxy)-3-methylpropanoate
  • tert-Butyl 2-(aminooxy)-3-ethylpropanoate
  • tert-Butyl 2-(aminooxy)-3-phenylpropanoate

Comparison: tert-Butyl 2-(aminooxy)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl ring, which imparts additional strain and reactivity compared to its analogs with linear or aromatic substituents.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 2-aminooxy-3-cyclopropylpropanoate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)13-9(12)8(14-11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3

InChI Key

IABDKRZLDFWHOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)ON

Origin of Product

United States

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